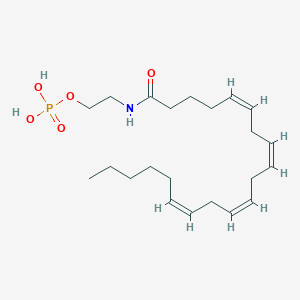

Anandamide 0-phosphate

Description

Properties

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPHIQQEQWCEGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347695 | |

| Record name | Anandamide 0-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183323-26-4 | |

| Record name | Anandamide 0-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Investigation of Endogenous Phosphorylated Anandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system, a crucial regulator of numerous physiological processes, is centered around key lipid signaling molecules, most notably anandamide (N-arachidonoylethanolamine, AEA). While the classical biosynthesis of anandamide via the hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD) is well-established, a growing body of evidence has illuminated an alternative and significant pathway involving a phosphorylated intermediate. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and proposed methodologies for the study of endogenous phosphorylated anandamide, also known as N-arachidonoyl-O-phosphoethanolamine (pAEA). This pathway, involving the sequential action of phospholipase C (PLC) and the protein tyrosine phosphatase PTPN22, presents novel targets for therapeutic intervention in a range of pathologies. This document outlines the core findings, presents available quantitative data, and provides detailed, best-practice experimental protocols for the investigation of this emerging area of endocannabinoid research.

Introduction: A Novel Biosynthetic Pathway for Anandamide

The discovery of anandamide in 1992 revolutionized our understanding of cannabinoid receptor signaling.[1] For many years, the prevailing model for its "on-demand" synthesis involved the cleavage of the membrane phospholipid precursor NAPE by NAPE-PLD.[2] However, research has revealed a parallel biosynthetic route that proceeds through a phosphorylated intermediate. This pathway is particularly significant in specific cell types, such as macrophages, and under certain conditions, like inflammatory stimulation.[3]

The key steps in this alternative pathway are:

-

Formation of Phosphorylated Anandamide (pAEA): N-arachidonoyl phosphatidylethanolamine (NAPE) is hydrolyzed by a phospholipase C (PLC) enzyme. This reaction cleaves the phosphodiester bond on the glycerol side, releasing diacylglycerol (DAG) and N-arachidonoyl-O-phosphoethanolamine (pAEA).

-

Dephosphorylation to Anandamide (AEA): The phosphate group is then removed from pAEA by the protein tyrosine phosphatase non-receptor type 22 (PTPN22), yielding anandamide.[3]

This discovery has significant implications for understanding the regulation of anandamide signaling and opens new avenues for pharmacological modulation of the endocannabinoid system.

Quantitative Data

Quantitative analysis of the lipids in this pathway is crucial for understanding its physiological relevance. While data on endogenous pAEA levels are still emerging and not widely reported in the literature, the concentration of its direct precursor, NAPE, has been quantified in brain tissue.

| Lipid Analyte | Tissue/Cell Type | Concentration (pmol/g wet tissue) | Method of Quantification | Reference |

| N-arachidonoyl phosphatidylethanolamine (NAPE) | Rat Brain | 22 ± 16 | Gas Chromatography/Mass Spectrometry (GC/MS) | [4] |

Note: The quantification of endogenous pAEA is a developing area of research. The lack of commercially available standards and established protocols has, until now, limited the reporting of its endogenous levels. The experimental protocols outlined in this guide are designed to address this gap.

Experimental Protocols

The following protocols are detailed methodologies for the investigation of the phosphorylated anandamide pathway. These are based on established techniques for lipid analysis and enzyme assays and have been adapted for the specific molecules in this pathway.

Lipid Extraction and Quantification of Phosphorylated Anandamide (pAEA) by LC-MS/MS

This protocol describes the extraction of lipids from biological samples and the subsequent quantification of pAEA using liquid chromatography-tandem mass spectrometry.

3.1.1. Materials and Reagents

-

Biological tissue (e.g., brain, macrophage cell pellet)

-

Internal Standard (IS): A deuterated or ¹³C-labeled pAEA standard is ideal. If unavailable, a structurally similar phosphorylated lipid that is not endogenously present can be used.

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

3.1.2. Lipid Extraction (MTBE Method)

-

Homogenize the tissue sample (e.g., 50 mg) in 300 µL of cold methanol containing the internal standard.

-

Add 1 mL of MTBE and vortex vigorously for 10 minutes at 4°C.

-

Add 250 µL of water to induce phase separation and vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile:water 90:10 v/v).

3.1.3. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient to separate pAEA from other phospholipids. A starting condition of 40% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 40% B is a good starting point.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for pAEA and its internal standard must be determined. Based on the structure of pAEA (C₂₂H₃₈NO₅P), the precursor ion [M-H]⁻ would be m/z 426.25. A plausible fragmentation would be the loss of the phosphoethanolamine headgroup, resulting in a product ion corresponding to arachidonic acid [M-H]⁻ at m/z 303.23.

-

Proposed pAEA transition: Q1: 426.25 -> Q3: 303.23

-

Internal Standard: The transition for the IS would be shifted according to its mass.

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for the specific instrument and analyte.

-

Phospholipase C (PLC) Activity Assay

This assay measures the ability of PLC to hydrolyze NAPE to produce pAEA.

3.2.1. Materials and Reagents

-

N-arachidonoyl phosphatidylethanolamine (NAPE) substrate: This may need to be synthesized or purchased from a specialty chemical supplier.

-

Recombinant or purified PLC enzyme.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 2 mM CaCl₂, and 0.05% Triton X-100.

-

Quenching Solution: e.g., Chloroform/Methanol (1:2, v/v).

3.2.2. Assay Procedure

-

Prepare the NAPE substrate by drying it under nitrogen and resuspending it in the assay buffer with sonication to form micelles.

-

In a microcentrifuge tube, add the NAPE substrate solution.

-

Initiate the reaction by adding the PLC enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the lipids as described in the pAEA quantification protocol (Section 3.1.2).

-

Quantify the amount of pAEA produced using the LC-MS/MS method described in Section 3.1.3.

PTPN22 Phosphatase Assay

This assay measures the dephosphorylation of pAEA to anandamide by PTPN22.

3.3.1. Materials and Reagents

-

Phosphorylated anandamide (pAEA) substrate: This will likely require custom synthesis.

-

Recombinant PTPN22 enzyme.

-

Phosphatase Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.0, containing 1 mM DTT and 1 mM EDTA.

-

Malachite Green Phosphate Detection Kit (or similar).

3.3.2. Assay Procedure

-

In a 96-well plate, add the pAEA substrate solution in the phosphatase assay buffer.

-

Initiate the reaction by adding the recombinant PTPN22 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay, following the manufacturer's instructions.

-

Alternatively, the reaction can be stopped with a quenching solution, and the product (anandamide) can be quantified by LC-MS/MS.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Anandamide via Phosphorylated Anandamide

References

An In-Depth Technical Guide to the Chemical Synthesis of Anandamide O-phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Anandamide O-phosphate (AEA-P), a phosphorylated derivative of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA). This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in drug discovery and development.

Introduction

Anandamide O-phosphate, also known as phosphoanandamide, is a key metabolite in one of the biosynthetic pathways of anandamide.[1][2] It has also been investigated as a water-soluble prodrug of anandamide, designed to overcome the lipophilic nature of the parent compound and improve its pharmacokinetic properties. Understanding the chemical synthesis of this compound is crucial for researchers exploring the endocannabinoid system and developing novel therapeutics.

Chemical Synthesis of Anandamide O-phosphate

The primary method for the chemical synthesis of Anandamide O-phosphate involves the direct phosphorylation of anandamide. While detailed experimental protocols from foundational studies are not always readily accessible, a plausible and effective synthesis can be achieved using common phosphorylating agents.

Synthesis Pathway

The synthesis of Anandamide O-phosphate can be conceptualized as a two-step process starting from arachidonic acid:

-

Amidation of Arachidonic Acid: Arachidonic acid is first converted to its acyl chloride, which then reacts with ethanolamine to form anandamide.

-

Phosphorylation of Anandamide: The hydroxyl group of anandamide is then phosphorylated to yield Anandamide O-phosphate.

The following diagram illustrates the overall synthetic workflow.

Caption: Chemical synthesis workflow for Anandamide O-phosphate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Anandamide O-phosphate, based on established chemical principles for the phosphorylation of alcohols.

Step 1: Synthesis of Anandamide (N-arachidonoylethanolamine)

-

Materials: Arachidonic acid, thionyl chloride (SOCl₂), ethanolamine, dichloromethane (DCM), water.

-

Procedure:

-

Dissolve arachidonic acid in an excess of thionyl chloride and stir at room temperature for 1-2 hours to form arachidonoyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting arachidonoyl chloride in dichloromethane.

-

In a separate flask, dissolve a 10-fold molar excess of ethanolamine in dichloromethane and cool to 0-4°C.

-

Slowly add the arachidonoyl chloride solution to the ethanolamine solution with constant stirring.

-

Allow the reaction to proceed for 15-30 minutes at 0-4°C.

-

Stop the reaction by adding water to extract the excess ethanolamine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude anandamide.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of Anandamide O-phosphate

-

Materials: Anandamide, phosphorus oxychloride (POCl₃), pyridine, dioxane, water.

-

Procedure:

-

Dissolve anandamide in a mixture of pyridine and dioxane.

-

Cool the solution to 0°C.

-

Slowly add a solution of phosphorus oxychloride in dioxane to the anandamide solution with vigorous stirring.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

The resulting mixture is then hydrolyzed with aqueous pyridine.

-

The crude Anandamide O-phosphate is then purified, typically by preparative high-performance liquid chromatography (HPLC).

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Anandamide O-phosphate. Actual yields and purity may vary depending on the specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₈NO₅P | N/A |

| Molecular Weight | 427.5 g/mol | N/A |

| Typical Yield | Not explicitly reported in readily available literature. | N/A |

| Purity | >98% (commercially available) | N/A |

| Ki for CB1 Receptor | ~200 nM | [Sheskin et al., 1997] |

Biological Context and Signaling Pathways

Anandamide O-phosphate is not just a synthetic prodrug; it is also an intermediate in a key biosynthetic pathway for anandamide in certain tissues.[1][2]

Biosynthesis of Anandamide via Phosphoanandamide

In this pathway, N-arachidonoyl phosphatidylethanolamine (NAPE) is cleaved by a phospholipase C (PLC) to generate phosphoanandamide. This intermediate is then dephosphorylated by phosphatases, such as PTPN22, to yield anandamide.[2]

Caption: Biosynthetic pathway of anandamide via Anandamide O-phosphate.

Signaling Activity of Anandamide O-phosphate

While primarily considered a precursor to anandamide, Anandamide O-phosphate may have its own biological activities. It has been shown to be about 5-fold less potent than anandamide as an agonist at the CB1 receptor. [Sheskin et al., 1997] Additionally, its structural similarity to lysophosphatidic acid (LPA) suggests potential interactions with LPA receptors, although this has not been extensively studied. Some evidence also points to the involvement of the orphan G-protein coupled receptor GPR55 in anandamide signaling, and by extension, potentially its phosphorylated form.

The following diagram outlines the potential signaling interactions of Anandamide O-phosphate.

Caption: Potential signaling pathways of Anandamide O-phosphate.

Conclusion

The chemical synthesis of Anandamide O-phosphate is a valuable tool for researchers studying the endocannabinoid system. This guide provides a foundational understanding of its synthesis and biological relevance. Further research is warranted to fully elucidate the specific reaction yields of various synthetic routes and to explore the unique pharmacological properties of this phosphorylated endocannabinoid.

References

An In-depth Technical Guide to N-arachidonoyl Phosphatidylethanolamine (NAPE) Hydrolysis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis pathways of N-arachidonoyl phosphatidylethanolamine (NAPE), a key precursor to the endocannabinoid anandamide (AEA) and other bioactive N-acylethanolamines (NAEs). Understanding these complex enzymatic pathways is crucial for researchers and professionals involved in drug discovery and development targeting the endocannabinoid system. This document details the primary enzymatic routes of NAPE hydrolysis, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to NAPE Hydrolysis

N-arachidonoyl phosphatidylethanolamine (NAPE) is a phospholipid that serves as a reservoir for the synthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The most well-known NAE is anandamide (N-arachidonoylethanolamine or AEA), an endogenous ligand for cannabinoid receptors. The biosynthesis of AEA from NAPE occurs through several distinct enzymatic pathways, each with its own set of enzymes and intermediate products. The diversity of these pathways suggests a complex and tightly regulated system for the production of endocannabinoids and other NAEs, with different pathways potentially being prominent in different tissues or under various physiological conditions.

This guide will focus on the three primary pathways for NAPE hydrolysis:

-

The NAPE-specific Phospholipase D (NAPE-PLD) Pathway: A direct, one-step process leading to the formation of anandamide.

-

The α,β-hydrolase 4 (Abhd4) and Glycerophosphodiesterase 1 (GDE1) Pathway: A multi-step pathway involving the sequential deacylation of NAPE.

-

The Phospholipase C (PLC) and Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) Pathway: An alternative route that proceeds via a phosphorylated anandamide intermediate.

The NAPE-specific Phospholipase D (NAPE-PLD) Pathway

The most direct route to anandamide synthesis from NAPE is catalyzed by NAPE-specific phospholipase D (NAPE-PLD). This enzyme is a zinc metallohydrolase that cleaves the glycerophosphate-ethanolamine bond of NAPE to directly yield anandamide and phosphatidic acid (PA).[1]

Signaling Pathway

Quantitative Data

Limited quantitative data is available for the kinetic parameters of NAPE-PLD. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can vary depending on the specific NAPE substrate and the experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| NAPE-PLD | N-arachidonoyl-PE (NArPE) | 40.0 ± 5.6 | 22.2 ± 3.5 | [2] |

| NAPE-PLD | NBD-NAPE | 3.79 | 49,000 | [3] |

| NAPE-PLD | PED-A1 | 4.0 | Not Reported | [4] |

| NAPE-PLD | flame-NAPE | 9.2 | Not Reported | [4] |

Table 1: Kinetic Parameters of NAPE-PLD.

Experimental Protocol: NAPE-PLD Activity Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay using a quenched substrate like PED6.[5]

Materials:

-

HEK293T cells overexpressing NAPE-PLD

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Fluorescence-quenched NAPE substrate (e.g., PED6)

-

96-well black, flat-bottom plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect with a plasmid encoding NAPE-PLD. Mock-transfected cells should be prepared as a control.

-

Cell Lysis: After 48-72 hours, harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer on ice.

-

Membrane Fraction Preparation: Centrifuge the cell lysate to pellet the membrane fraction. Resuspend the pellet in assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane fraction using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the membrane protein lysate (e.g., 0.4 mg/mL final concentration) to the assay buffer.

-

Compound Incubation (for inhibitor screening): Add test compounds or vehicle (DMSO) to the wells and incubate for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the fluorescence-quenched NAPE substrate (e.g., PED6 at a final concentration around the Km value).

-

Fluorescence Measurement: Immediately begin measuring the increase in fluorescence over time using a plate reader (e.g., excitation at 477 nm, emission at 525 nm) at 37°C. Readings should be taken at regular intervals (e.g., every 2 minutes for 60 minutes).

-

Data Analysis: Subtract the background fluorescence from mock-transfected controls. Calculate the initial reaction rates from the linear portion of the fluorescence curve. For inhibitor studies, calculate IC50 values and subsequently Ki values using the Cheng-Prusoff equation.

The α,β-hydrolase 4 (Abhd4) and Glycerophosphodiesterase 1 (GDE1) Pathway

This alternative pathway for anandamide synthesis involves a two-step enzymatic process. First, α,β-hydrolase 4 (Abhd4) acts as a phospholipase B to remove the fatty acyl chains from the sn-1 and sn-2 positions of NAPE, generating glycerophospho-N-acylethanolamine (GP-NAE).[6][7] Subsequently, glycerophosphodiesterase 1 (GDE1) hydrolyzes the phosphodiester bond of GP-NAE to produce anandamide and glycerol-3-phosphate.[8]

Signaling Pathway

Quantitative Data

Currently, there is a lack of specific kinetic data (Km and Vmax) for Abhd4 and GDE1 with their respective substrates in the context of NAPE hydrolysis. Further research is needed to quantify the efficiency of this pathway.

Experimental Protocol: Abhd4 Activity Assay

This protocol outlines a general approach to measure Abhd4 activity using NAPE as a substrate.

Materials:

-

Recombinant Abhd4 enzyme or cell lysates overexpressing Abhd4

-

NAPE substrate (radiolabeled or fluorescently tagged)

-

Assay buffer (e.g., PBS)

-

Triton X-100

-

Reaction termination solution (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter or fluorescence scanner

Procedure:

-

Enzyme Preparation: Use purified recombinant Abhd4 or prepare soluble extracts from cells overexpressing the enzyme.

-

Substrate Preparation: Prepare the NAPE substrate in the assay buffer, potentially with a detergent like Triton X-100 to aid solubility.

-

Reaction Initiation: In a microcentrifuge tube, combine the enzyme preparation with the NAPE substrate in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

TLC Analysis: Spot the organic phase onto a TLC plate and develop it using an appropriate solvent system to separate the substrate (NAPE) from the product (GP-NAE).

-

Product Quantification: Quantify the amount of product formed by either scintillation counting (for radiolabeled substrates) or fluorescence scanning (for fluorescently tagged substrates).

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed over time.

The Phospholipase C (PLC) and Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) Pathway

A third pathway for anandamide synthesis involves the action of a phospholipase C (PLC). PLC cleaves the phosphodiester bond of NAPE on the glycerol side, producing diacylglycerol (DAG) and phospho-anandamide (pAEA).[4] Subsequently, a phosphatase, such as the protein tyrosine phosphatase non-receptor type 22 (PTPN22), dephosphorylates pAEA to yield anandamide.[9]

Signaling Pathway

Quantitative Data

Specific kinetic parameters for the hydrolysis of NAPE by PLC and the dephosphorylation of phospho-anandamide by PTPN22 are not well-established and represent an area for future research.

Experimental Protocol: PLC Activity Assay with NAPE

This protocol describes a general method for assessing PLC activity using NAPE as a substrate.

Materials:

-

Purified PLC enzyme or cell lysates containing PLC

-

NAPE substrate (e.g., radiolabeled)

-

Assay buffer (e.g., Tris-HCl with Ca2+)

-

Reaction termination solution (e.g., chloroform/methanol/HCl)

-

Phase separation solution (e.g., chloroform and HCl)

-

Scintillation counter

Procedure:

-

Enzyme and Substrate Preparation: Prepare the PLC enzyme and NAPE substrate in the assay buffer.

-

Reaction Initiation: Combine the enzyme and substrate in a reaction tube.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Reaction Termination and Phase Separation: Stop the reaction by adding the termination solution, followed by the phase separation solution. Vortex and centrifuge to separate the phases. The aqueous phase will contain the product, phospho-anandamide.

-

Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the enzyme activity.

Experimental Workflows

Studying NAPE hydrolysis pathways often involves a combination of techniques to identify and quantify the various enzymes, substrates, and products. A typical experimental workflow is outlined below.

Quantification of NAPE and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.

Protocol Outline:

-

Internal Standards: Spike samples with deuterated internal standards for NAPE, anandamide, and other relevant metabolites to correct for extraction losses and matrix effects.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., using a modified Bligh-Dyer method with chloroform/methanol/water) to isolate lipids from the sample matrix.

-

Chromatographic Separation: Separate the lipid species using a C18 reverse-phase column on an HPLC or UPLC system. A gradient elution with solvents such as water, acetonitrile, and methanol containing additives like formic acid or ammonium acetate is typically used.[10][11]

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

-

Data Analysis: Construct calibration curves using authentic standards to quantify the concentration of each analyte in the original sample.

Conclusion

The hydrolysis of NAPE is a critical step in the biosynthesis of anandamide and other bioactive NAEs. The existence of multiple enzymatic pathways highlights the complexity and importance of regulating the levels of these signaling lipids. While the NAPE-PLD pathway provides a direct route to anandamide, the Abhd4/GDE1 and PLC/PTPN22 pathways offer alternative mechanisms that may be differentially regulated and have distinct physiological roles.

Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to understand the specific conditions under which each pathway is dominant. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate these intricate pathways and to develop novel therapeutic strategies targeting the endocannabinoid system.

References

- 1. Phospholipase D - enzymology, functionality, and chemical modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. platform.opentargets.org [platform.opentargets.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. genecards.org [genecards.org]

- 11. Glycerophosphodiester phosphodiesterase 1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Phosphoanandamide in Anandamide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) is a critical lipid signaling molecule involved in a myriad of physiological processes. While the canonical biosynthesis pathway for anandamide involves the direct hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD), a growing body of evidence highlights the significance of an alternative pathway involving phosphoanandamide as a key intermediate. This technical guide provides an in-depth exploration of the phosphoanandamide pathway, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental methodologies, and visualizing the intricate molecular processes. This guide is intended to serve as a comprehensive resource for researchers in endocannabinoid biology and professionals in drug development seeking to understand and target this important biosynthetic route.

Introduction to Anandamide Biosynthesis

Anandamide, the first identified endogenous cannabinoid, is synthesized "on-demand" from membrane lipid precursors in response to physiological and pathological stimuli.[1] Its production is tightly regulated by a network of enzymes, ensuring precise control over its signaling activities. For many years, the primary recognized pathway for anandamide synthesis was a two-step process:

-

N-acylation of phosphatidylethanolamine (PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an arachidonoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of PE, forming N-arachidonoyl phosphatidylethanolamine (NAPE).[2]

-

Hydrolysis of NAPE: NAPE-specific phospholipase D (NAPE-PLD), a metallo-β-lactamase, then hydrolyzes NAPE to directly produce anandamide and phosphatidic acid.[3]

However, studies utilizing NAPE-PLD knockout mice revealed that anandamide levels were not significantly diminished in the brain, suggesting the existence of alternative biosynthetic pathways.[3][4] This observation led to the discovery of several parallel routes for anandamide production, with the phosphoanandamide pathway emerging as a crucial player, particularly in specific cell types and conditions.

The Phosphoanandamide Pathway: A Detailed Overview

The phosphoanandamide pathway represents a significant, NAPE-PLD-independent route for anandamide biosynthesis. This pathway involves the sequential action of a phospholipase C (PLC) and a phosphatase.

Step 1: NAPE Hydrolysis by Phospholipase C (PLC)

The initial step of this pathway involves the hydrolysis of NAPE by a specific phospholipase C (NAPE-PLC). This enzymatic reaction cleaves the phosphodiester bond between the glycerol backbone and the phosphate group of NAPE, yielding two products: diacylglycerol (DAG) and phosphoanandamide (pAEA) .[2] The specific isoform(s) of PLC responsible for this activity on NAPE are still under investigation.

Step 2: Dephosphorylation of Phosphoanandamide

The intermediate, phosphoanandamide, is then dephosphorylated to yield the final product, anandamide. This crucial step is catalyzed by specific phosphatases. One of the key enzymes identified in this process is the protein tyrosine phosphatase, non-receptor type 22 (PTPN22).[2] Originally characterized for its role in regulating T-cell receptor signaling, PTPN22 has been shown to effectively dephosphorylate phosphoanandamide. Other phosphatases may also contribute to this step.

This two-step pathway is particularly prominent in macrophages, where it is the primary route for anandamide synthesis in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][5]

Signaling Pathways and Regulation

The biosynthesis of anandamide via the phosphoanandamide pathway is tightly regulated, particularly in the context of the immune response.

Caption: Anandamide biosynthesis pathways.

In macrophages, stimulation with lipopolysaccharide (LPS) leads to a significant upregulation of the phosphoanandamide pathway.[5][6] Concurrently, LPS has been shown to downregulate the expression of NAPE-PLD, effectively shifting the primary route of anandamide synthesis towards the PLC/phosphatase pathway in these immune cells.[3] This differential regulation highlights the context-dependent nature of anandamide biosynthesis and suggests that the phosphoanandamide pathway is a key component of the inflammatory response.

Quantitative Data on Anandamide Biosynthesis

The relative contribution of the NAPE-PLD and phosphoanandamide pathways to overall anandamide levels varies depending on the tissue and physiological state. The following tables summarize available quantitative data.

Table 1: Anandamide and Related N-Acylethanolamine (NAE) Levels in NAPE-PLD Knockout (KO) vs. Wild-Type (WT) Mouse Brain

| NAE Species | Brain Region | Fold Change (KO vs. WT) | Significance | Reference |

| Anandamide (AEA) | Whole Brain | Significantly Lower | p < 0.05 | [7] |

| Oleoylethanolamide (OEA) | Thalamus | No Significant Change | NS | [7] |

| Palmitoylethanolamide (PEA) | Whole Brain | Significantly Lower | p < 0.05 | [7] |

| Stearoylethanolamide (SEA) | Whole Brain | No Significant Change | NS | [7] |

NS = Not Significant

Table 2: Effect of Lipopolysaccharide (LPS) Stimulation on Anandamide Levels in Macrophages

| Cell Type | Treatment | Anandamide Level (Fold Increase) | Significance | Reference |

| RAW264.7 Macrophages | LPS (10 ng/mL) | >10 | p < 0.05 | [6] |

| Peritoneal Macrophages (FAAH+/+) | LPS | Significant Increase | p < 0.05 | [6] |

| Peritoneal Macrophages (FAAH-/-) | LPS | Potentiated Increase | p < 0.05 | [6] |

Experimental Protocols

Lipid Extraction from Tissues and Cells for Anandamide Quantification

This protocol is a standard method for extracting endocannabinoids and other lipids from biological samples.

Caption: Workflow for lipid extraction.

Materials:

-

Chloroform

-

Methanol

-

Deuterated internal standards (e.g., AEA-d8)

-

Tris-HCl buffer (50 mM, pH 7.4) or HPLC-grade water

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

Sonicator or tissue homogenizer

Procedure:

-

Homogenization: Homogenize frozen tissue or cell pellets in a 2:1 (v/v) mixture of chloroform and methanol containing deuterated internal standards.

-

Phase Separation: Add Tris-HCl buffer or water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:aqueous phase should be approximately 2:1:1.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the organic and aqueous layers.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

Quantification of Anandamide and Phosphoanandamide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analytes.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for anandamide, phosphoanandamide, and their corresponding internal standards.

-

Anandamide (AEA): m/z 348.3 → 62.1

-

Phosphoanandamide (pAEA): m/z 428.3 → 348.3 (loss of phosphate)

-

NAPE-specific Phospholipase C (NAPE-PLC) Activity Assay

This is a generalized protocol that can be adapted from commercially available colorimetric or fluorometric PLC assay kits.

Principle: The assay measures the activity of PLC by detecting the formation of one of its products. In the context of NAPE-PLC, this would ideally be phosphoanandamide, though a surrogate substrate may be used in kit-based assays.

General Procedure:

-

Prepare Cell/Tissue Lysates: Homogenize cells or tissues in an appropriate assay buffer.

-

Substrate Addition: Add the NAPE substrate (or a chromogenic/fluorogenic PLC substrate) to the lysate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Measure the product formation using a spectrophotometer or fluorometer. The signal generated is proportional to the PLC activity.

Phosphoanandamide Phosphatase (PTPN22) Activity Assay

A non-radioactive, colorimetric assay can be used to measure the phosphatase activity of PTPN22 on phosphoanandamide.

Principle: This assay quantifies the amount of free phosphate released from the dephosphorylation of phosphoanandamide. The free phosphate reacts with a malachite green-molybdate reagent to produce a colored complex that can be measured spectrophotometrically.

Caption: Workflow for a colorimetric phosphatase assay.

Materials:

-

Purified recombinant PTPN22

-

Synthesized phosphoanandamide substrate

-

Phosphatase assay buffer (e.g., Tris-HCl or HEPES with appropriate cofactors)

-

Malachite green-molybdate reagent

-

Phosphate standard solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Phosphate Standard Curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.

-

Set up Reactions: In a 96-well plate, add the assay buffer, purified PTPN22, and initiate the reaction by adding the phosphoanandamide substrate. Include controls without the enzyme and without the substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the malachite green-molybdate reagent. This will also initiate the color development.

-

Measure Absorbance: After a short incubation at room temperature for color development, measure the absorbance at approximately 620-650 nm.

-

Calculate Activity: Determine the amount of phosphate released in the enzyme reactions by comparing the absorbance values to the phosphate standard curve.

Conclusion and Future Directions

The discovery of the phosphoanandamide pathway has significantly advanced our understanding of anandamide biosynthesis, revealing a more complex and nuanced regulatory network than previously appreciated. This NAPE-PLD-independent route, involving the sequential action of a NAPE-specific PLC and the phosphatase PTPN22, is particularly crucial in the inflammatory response in macrophages.

For researchers and drug development professionals, this alternative pathway presents new opportunities for therapeutic intervention. Targeting NAPE-PLC or PTPN22 could offer a more cell-type or condition-specific modulation of anandamide levels compared to the global inhibition of NAPE-PLD.

Future research should focus on several key areas:

-

Identification of the specific NAPE-PLC isoform(s): Elucidating the molecular identity of the PLC responsible for NAPE hydrolysis is a critical next step.

-

Detailed kinetic characterization: Determining the kinetic parameters (Km, Vmax) of NAPE-PLC and PTPN22 with their respective substrates will be essential for quantitative modeling and inhibitor design.

-

In vivo validation: Further studies in animal models are needed to fully understand the physiological and pathological relevance of the phosphoanandamide pathway in different tissues and disease states.

A deeper understanding of the intricate regulation of anandamide biosynthesis through multiple pathways will undoubtedly pave the way for the development of novel and more targeted therapeutic strategies for a wide range of disorders, including inflammatory conditions, neurological diseases, and pain.

References

- 1. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipopolysaccharide induces anandamide synthesis in macrophages via CD14/MAPK/phosphoinositide 3-kinase/NF-kappaB independently of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Anandamide via the Phospho-Anandamide Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes. While the direct hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by phospholipase D is a well-known route to anandamide, an alternative and significant biosynthetic pathway proceeds through a phosphorylated intermediate: N-arachidonoyl-O-phosphoethanolamine, commonly referred to as phospho-anandamide (pAEA). This technical guide provides an in-depth exploration of this alternative pathway, consolidating current knowledge on its enzymatic steps, and presenting available quantitative data and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating the endocannabinoid system and professionals engaged in the development of novel therapeutics targeting this pathway.

Introduction to the Phospho-Anandamide Pathway

The biosynthesis of anandamide is a complex and tightly regulated process. While initial research focused on a direct, one-step enzymatic conversion from NAPE, subsequent studies have elucidated a more nuanced picture involving multiple routes. One of these, the phospho-anandamide pathway, involves a two-step enzymatic conversion of NAPE to anandamide. This pathway is of particular interest as it represents a potential point of regulation for anandamide levels distinct from the canonical pathway and may be selectively activated under specific physiological or pathological conditions, such as inflammation[1].

The Enzymatic Cascade of the Phospho-Anandamide Pathway

The conversion of NAPE to anandamide via the phospho-anandamide intermediate is governed by the sequential action of two key enzyme classes: phospholipases and phosphatases.

Step 1: Formation of Phospho-Anandamide by Phospholipase C (PLC)

The initial step in this pathway is the hydrolysis of the membrane lipid N-arachidonoyl phosphatidylethanolamine (NAPE) by a phospholipase C (PLC) enzyme. This reaction cleaves the phosphodiester bond between the glycerol backbone and the phosphate group, releasing diacylglycerol (DAG) and N-arachidonoyl-O-phosphoethanolamine (phospho-anandamide or pAEA)[1][2].

The involvement of PLC in anandamide biosynthesis adds a layer of complexity and potential for cross-talk with other signaling pathways, as PLC is a central enzyme in phosphoinositide signaling.

Step 2: Dephosphorylation of Phospho-Anandamide to Anandamide

The final step in this pathway is the dephosphorylation of phospho-anandamide to yield anandamide. This hydrolysis is catalyzed by specific phosphatases. Two notable enzymes implicated in this step are:

-

Protein Tyrosine Phosphatase, Non-receptor Type 22 (PTPN22): Initially known for its role in immune regulation, PTPN22 has been shown to dephosphorylate pAEA, producing anandamide[1][2].

-

SH2-containing inositol-5'-phosphatase 1 (SHIP1): This phosphatase, also involved in immune cell signaling, has been identified as another enzyme capable of converting pAEA to anandamide[3].

The involvement of these specific phosphatases suggests that the final step of anandamide synthesis via this pathway is also subject to intricate regulation.

Quantitative Data

Quantitative data on the kinetics of the enzymes involved in the phospho-anandamide pathway are still emerging. The following table summarizes some of the key quantitative findings from the literature. It is important to note that specific kinetic parameters (Km, Vmax) for the action of PLC on NAPE and for PTPN22/SHIP1 on pAEA are not yet widely reported and represent a key area for future research.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| Anandamide Levels | Increase | RAW264.7 macrophages | LPS stimulation | [1] |

| Phospho-anandamide Levels | Increase | Mouse brain | In the presence of a phosphatase inhibitor (NaVO₃) | [4] |

| NAPE-PLD mRNA | >50% reduction | RAW264.7 cells | LPS (10 ng/ml) for 90 min | [3] |

| Abhd4 mRNA | 27% increase | RAW264.7 cells | LPS (10 ng/ml) for 90 min | [3] |

| PTPN22 mRNA | 2-fold increase | RAW264.7 cells | LPS (10 ng/ml) for 90 min | [3] |

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the biochemical and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis of Anandamide via the Phospho-Anandamide Pathway.

Caption: General Experimental Workflow for pAEA and AEA Quantification.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the phospho-anandamide pathway. The following sections provide an overview of key methodologies.

Chemical Synthesis of Phospho-Anandamide

A published method for a related glycerophospho-anandamide (Gp-AEA) provides a potential starting point. This synthesis involved:

-

Protection of hydroxyl groups.

-

Coupling with an arachidonic acid derivative.

-

Introduction of the phosphate group.

-

Deprotection and purification by reverse-phase chromatography[3].

Researchers would need to adapt and optimize these general principles for the specific synthesis of pAEA.

Quantification of Phospho-Anandamide and Anandamide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids and their metabolites.

5.2.1. Lipid Extraction

-

Homogenize cell or tissue samples in a suitable buffer.

-

Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

After centrifugation to separate the phases, carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

5.2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

-

Flow Rate: Adjusted based on the column dimensions, typically in the range of 200-400 µL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

-

Internal Standards: Deuterated analogs of anandamide and a synthesized, stable-isotope labeled pAEA are essential for accurate quantification.

-

Stability and Spontaneous Rearrangement

The initial query for this guide concerned the "spontaneous rearrangement of Anandamide O-phosphate." Based on the available scientific literature, there is no evidence to suggest that N-arachidonoyl-O-phosphoethanolamine (phospho-anandamide) undergoes a spontaneous rearrangement under physiological conditions. Its primary metabolic fate appears to be enzymatic dephosphorylation to anandamide.

The stability of phospho-anandamide in aqueous solution at physiological pH has not been extensively characterized. However, as a phosphate monoester, it is expected to be relatively stable to non-enzymatic hydrolysis. Further studies are warranted to fully characterize its chemical stability under various conditions.

Conclusion and Future Directions

The biosynthesis of anandamide via the phospho-anandamide pathway represents an important, yet not fully characterized, aspect of endocannabinoid signaling. This two-step enzymatic process, involving phospholipase C and specific phosphatases like PTPN22 and SHIP1, offers additional layers of regulation for anandamide production.

Future research should focus on:

-

Elucidating the specific PLC isoforms involved in the hydrolysis of NAPE.

-

Determining the detailed enzyme kinetics of PLC, PTPN22, and SHIP1 in this pathway.

-

Investigating the relative contribution of the phospho-anandamide pathway versus other biosynthetic routes in different cell types and physiological states.

-

Developing specific inhibitors for the enzymes in this pathway to enable pharmacological studies of its role in health and disease.

A deeper understanding of the phospho-anandamide pathway will undoubtedly open new avenues for therapeutic intervention in a wide range of disorders where the endocannabinoid system is dysregulated.

References

The Enigmatic Anandamide O-phosphate: An Uncharted Territory in Endocannabinoid Research

A comprehensive search of the current scientific literature reveals a notable absence of data on the preliminary biological evaluation of a compound specifically identified as "Anandamide O-phosphate." This suggests that this particular phosphorylated derivative of the well-known endocannabinoid anandamide may represent a novel, yet-to-be-explored area of cannabinoid research. While extensive studies have elucidated the roles of anandamide and other endocannabinoids, their synthetic analogs, and the enzymes that regulate their signaling, Anandamide O-phosphate remains an uncharted entity.

This in-depth guide will, therefore, pivot to provide a foundational understanding of anandamide's known biological landscape, which would be essential for any future investigation into its phosphorylated counterpart. We will delve into the established experimental protocols used to characterize anandamide's activity, the signaling pathways it modulates, and the quantitative data that underpins our current understanding. This framework will serve as a vital roadmap for researchers, scientists, and drug development professionals who may venture into the pioneering investigation of Anandamide O-phosphate.

Anandamide: A Primer on the "Bliss Molecule"

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous fatty acid neurotransmitter that plays a crucial role in the endocannabinoid system. It is primarily known for its interaction with cannabinoid receptors, the same receptors targeted by Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis.

Core Biological Activities of Anandamide:

-

Cannabinoid Receptor Agonism: Anandamide is a partial agonist of the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system, and the cannabinoid receptor type 2 (CB2), primarily located in the peripheral nervous system and immune cells.[1]

-

Enzymatic Degradation: The biological effects of anandamide are tightly regulated by its degradation, primarily through the action of the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[2]

-

Other Molecular Targets: Beyond CB1 and CB2 receptors, anandamide has been shown to interact with other receptors, including the transient receptor potential vanilloid type 1 (TRPV1) and the orphan G protein-coupled receptor GPR55.[1][3]

Hypothetical Signaling of Anandamide O-phosphate

While no specific data exists for Anandamide O-phosphate, we can hypothesize its potential interactions based on the known signaling of anandamide. The introduction of a phosphate group could significantly alter its solubility, membrane permeability, and affinity for its target receptors and metabolizing enzymes. A primary investigation would need to assess its stability and whether it acts as a prodrug of anandamide or possesses its own unique pharmacological profile.

Caption: Hypothetical interactions of Anandamide O-phosphate with cannabinoid signaling pathways.

Experimental Protocols for Evaluating a Novel Anandamide Analog

To conduct a preliminary biological evaluation of Anandamide O-phosphate, a series of established in vitro and in vivo assays would be necessary. The following protocols are standard in the field of cannabinoid research.

Receptor Binding Assays

These assays are crucial to determine the affinity of Anandamide O-phosphate for cannabinoid receptors.

-

Methodology: Competitive radioligand binding assays are typically employed. Membranes from cells expressing either human CB1 or CB2 receptors are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (Anandamide O-phosphate). The amount of radioligand displaced by the test compound is measured to determine its binding affinity (Ki).

-

Data Presentation: The results are typically presented as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Functional Assays

Functional assays assess the ability of the compound to activate or inhibit receptor signaling.

-

Methodology for G-protein Coupled Receptors (CB1/CB2):

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism. Membranes from cells expressing the receptor of interest are incubated with the test compound and [³⁵S]GTPγS. An increase in [³⁵S]GTPγS binding indicates G-protein activation.

-

cAMP Accumulation Assay: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. In this assay, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of the test compound. A reduction in cAMP levels indicates receptor activation.

-

-

Data Presentation: The potency (EC50 or IC50) and efficacy (Emax) of the compound are determined from concentration-response curves.

Enzyme Inhibition Assays

These assays are essential to determine if Anandamide O-phosphate interacts with the key metabolic enzymes of the endocannabinoid system.

-

FAAH and MAGL Inhibition Assays:

-

Methodology: The activity of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) can be measured using fluorescent or radiometric substrates. The assay involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. A decrease in the rate of substrate hydrolysis indicates enzyme inhibition. For example, rat brain homogenates can be used as a source of FAAH and MAGL.[4]

-

-

Data Presentation: The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Caption: A streamlined workflow for the in vitro biological evaluation of Anandamide O-phosphate.

Quantitative Data for Anandamide (for Comparative Purposes)

The following table summarizes key quantitative data for anandamide from the scientific literature. These values would serve as a benchmark for evaluating the activity of Anandamide O-phosphate.

| Parameter | Target | Species | Value | Reference |

| Ki | CB1 Receptor | Rat | 89.9 nM | N/A |

| Ki | CB2 Receptor | Human | 371 nM | N/A |

| EC50 | [³⁵S]GTPγS Binding (CB1) | Rat | 690 nM | N/A |

| IC50 | FAAH Inhibition | Rat | 9.8 µM | N/A |

Note: Specific values can vary depending on the assay conditions and tissue/cell preparations used.

Future Directions and Conclusion

The preliminary biological evaluation of Anandamide O-phosphate represents a compelling avenue for future research in the field of endocannabinoid pharmacology. The addition of a phosphate moiety could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties in several ways:

-

Altered Bioavailability: The phosphate group might increase the water solubility of anandamide, potentially affecting its absorption and distribution in vivo.

-

Prodrug Potential: Anandamide O-phosphate could act as a prodrug, being converted to anandamide by phosphatases in the body. This could offer a novel delivery mechanism for anandamide.

-

Novel Receptor Interactions: The phosphorylated form may exhibit a different binding profile and functional activity at cannabinoid and other receptors.

-

Modified Enzymatic Stability: The phosphate group could hinder the binding of the molecule to FAAH, thereby increasing its biological half-life.

References

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anandamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Method for the Detection of Anandamide O-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a wide array of physiological processes, including pain, mood, and appetite. Anandamide O-phosphate (AEA-P), a phosphorylated derivative of anandamide, is an important intermediate in one of the biosynthetic pathways of anandamide. Accurate and sensitive detection of AEA-P is crucial for understanding its physiological roles and for the development of therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the sensitive and specific quantification of Anandamide O-phosphate in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

Anandamide O-phosphate is a key intermediate in an alternative pathway for anandamide biosynthesis. This pathway begins with the hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by a phospholipase C (PLC) to yield Anandamide O-phosphate. Subsequently, AEA-P is dephosphorylated by a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to produce anandamide.[1] This pathway is distinct from the more direct conversion of NAPE to anandamide by NAPE-specific phospholipase D (NAPE-PLD).

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Anandamide O-phosphate.

Sample Preparation: Solid-Phase Extraction (SPE)

Biological samples such as plasma, serum, or tissue homogenates require purification to remove interfering substances prior to LC-MS/MS analysis.

-

Sample Pre-treatment: To 500 µL of plasma or tissue homogenate, add an internal standard (e.g., Anandamide-d4 O-phosphate).

-

Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Column Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

-

Elution: Elute the Anandamide O-phosphate and internal standard with 1 mL of acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Anandamide O-phosphate (Quantifier) | 428.3 | 142.1 | 0.05 | 30 | 25 |

| Anandamide O-phosphate (Qualifier) | 428.3 | 62.1 | 0.05 | 30 | 35 |

| Anandamide-d4 O-phosphate (IS) | 432.3 | 142.1 | 0.05 | 30 | 25 |

Note: The precursor ion for Anandamide O-phosphate corresponds to [M+H]+. The product ion at m/z 142.1 likely corresponds to the phosphoethanolamine head group, while the ion at m/z 62.1 corresponds to the ethanolamine fragment after the loss of the phosphate group. These values should be optimized on the specific instrument used.

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Anandamide O-phosphate. These values should serve as a guideline and may vary depending on the specific instrumentation and matrix used.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | < 15% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Anandamide O-phosphate in biological samples using LC-MS/MS. The described method, including a robust sample preparation procedure and optimized LC-MS/MS parameters, offers the sensitivity and selectivity required for accurate determination of this important signaling lipid. This will enable researchers to further investigate the role of the Anandamide O-phosphate pathway in health and disease.

References

Synthesis and Purification of Anandamide O-phosphate: A Detailed Protocol for Researchers

Abstract

Anandamide, the endogenous cannabinoid neurotransmitter, holds significant therapeutic potential. However, its clinical application is often hampered by poor aqueous solubility and rapid degradation. To address these limitations, hydrophilic prodrugs have been developed. This application note provides a detailed protocol for the synthesis and purification of Anandamide O-phosphate (AEA-P), a water-soluble phosphate ester of anandamide. This compound serves as a valuable tool for researchers in neuroscience and drug development, enabling more reliable and effective in vitro and in vivo studies. The protocol outlines the two-step synthesis process, starting from arachidonic acid, and provides a comprehensive purification procedure using silica gel column chromatography. Additionally, this note includes characterization data and a discussion of its primary biological function as a prodrug.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is a key endocannabinoid that plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and memory. Its therapeutic potential is significant, but its lipophilic nature and rapid enzymatic degradation present challenges for its use as a therapeutic agent. Anandamide O-phosphate (AEA-P) is a phosphate ester prodrug of anandamide designed to enhance its water solubility and stability[1][2]. In aqueous environments and in vivo, AEA-P is readily hydrolyzed by phosphatases to release anandamide, the active compound. This protocol details a reliable method for the synthesis and purification of Anandamide O-phosphate for research purposes.

Synthesis of Anandamide O-phosphate

The synthesis of Anandamide O-phosphate is a two-step process. The first step involves the activation of arachidonic acid by converting it into its N-hydroxysuccinimide (NHS) ester. The second step is the condensation of the arachidonic acid-NHS ester with O-phosphorylethanolamine.

Materials and Reagents

-

Arachidonic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

O-Phosphorylethanolamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware and equipment

Step 1: Synthesis of N-Hydroxysuccinimide Ester of Arachidonic Acid

This procedure follows the general method for activating carboxylic acids with NHS.

Protocol:

-

Dissolve arachidonic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the precipitate with a small amount of cold DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-hydroxysuccinimide ester of arachidonic acid.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of Anandamide O-phosphate

This step involves the coupling of the activated arachidonic acid with O-phosphorylethanolamine.

Protocol:

-

Dissolve O-phosphorylethanolamine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).

-

Add triethylamine (TEA) (2.2 eq) to the solution to act as a base.

-

Slowly add a solution of the N-hydroxysuccinimide ester of arachidonic acid (1.0 eq) in the same organic solvent to the reaction mixture.

-

Stir the reaction vigorously at room temperature overnight.

-

Monitor the reaction progress by TLC (a more polar solvent system may be required, e.g., chloroform/methanol/water mixtures).

-

Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with a suitable organic solvent, such as a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Anandamide O-phosphate.

Purification of Anandamide O-phosphate

The crude product is purified by silica gel column chromatography. Due to the polar nature of the phosphate group, a polar solvent system is required for elution.

Protocol:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Dissolve the crude Anandamide O-phosphate in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform. A typical gradient might start from 100% chloroform and gradually increase to 10-20% methanol in chloroform.

-

Collect fractions and monitor them by TLC.

-

Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure Anandamide O-phosphate as a white solid or a viscous oil.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C22H38NO5P | |

| Molecular Weight | 427.5 g/mol | |

| Physical State | White solid or viscous oil | |

| Solubility | Water, ethanol, methanol | [1] |

| Purity (Post-Purification) | >95% (as determined by HPLC/NMR) |

Experimental Workflows

Caption: Workflow for the synthesis and purification of Anandamide O-phosphate.

Signaling Pathway

Anandamide O-phosphate primarily functions as a prodrug of anandamide. Its increased water solubility allows for easier administration in aqueous solutions. In biological systems, it is rapidly hydrolyzed by endogenous phosphatases to release anandamide, which can then interact with its target receptors, primarily the cannabinoid receptors CB1 and CB2.

Caption: Prodrug activation of Anandamide O-phosphate to Anandamide.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of Anandamide O-phosphate. This water-soluble prodrug is an invaluable tool for researchers studying the endocannabinoid system, offering a more convenient and effective way to administer anandamide in experimental settings. The provided workflows and diagrams offer a clear overview of the process and the compound's mechanism of action. Researchers and drug development professionals can utilize this protocol to reliably produce high-purity Anandamide O-phosphate for their studies.

References

Application Note: In Vitro Stability Assessment of Anandamide O-phosphate (AEAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is a promising therapeutic agent. However, its clinical utility is hampered by poor aqueous solubility and rapid in vivo degradation by fatty acid amide hydrolase (FAAH). Anandamide O-phosphate (AEAP) is a water-soluble phosphate ester prodrug of AEA designed to overcome these limitations. This application note provides detailed protocols for assessing the in vitro chemical and enzymatic stability of AEAP, a critical step in its preclinical development. The stability of AEAP is evaluated in simulated physiological conditions, including buffer, liver homogenate, and in the presence of alkaline phosphatase, an enzyme known to cleave phosphate esters.

Signaling Pathway of Anandamide

Anandamide exerts its physiological effects primarily through the activation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. Upon binding to these receptors, a cascade of intracellular signaling events is initiated, leading to various physiological responses. The metabolic degradation of AEA by FAAH terminates its signaling. The conversion of the prodrug AEAP to the active AEA is a key activation step.

Caption: Anandamide O-phosphate (AEAP) is converted to Anandamide (AEA), which activates downstream signaling.

Data Presentation

The stability of Anandamide O-phosphate was assessed under various in vitro conditions. The quantitative data, including the calculated half-life (t½), are summarized in the tables below.

Table 1: Chemical Stability of Anandamide O-phosphate in Buffer

| Buffer (pH 7.4) | Incubation Time (hours) | AEAP Remaining (%) |

| Phosphate Buffer | 0 | 100 |

| 1 | 99.5 | |

| 2 | 99.1 | |

| 4 | 98.2 | |

| 24 | 95.8 |

Table 2: Enzymatic Stability of Anandamide O-phosphate

| Matrix | Incubation Time | AEAP Remaining (%) | Half-life (t½) |

| 10% Liver Homogenate | 0 min | 100 | 8-9 minutes[1][2] |

| 5 min | 65 | ||

| 10 min | 42 | ||

| 15 min | 25 | ||

| 30 min | 8 | ||

| Alkaline Phosphatase Solution | 0 sec | 100 | < 15 seconds[1][2] |

| 15 sec | < 5 | ||

| 30 sec | Not Detected | ||

| 60 sec | Not Detected |

Experimental Protocols

Experimental Workflow for In Vitro Stability Assay

The general workflow for assessing the in vitro stability of AEAP involves incubation of the compound in a chosen matrix, followed by sampling at various time points, sample processing to stop the reaction and extract the analyte, and subsequent analysis by a validated analytical method such as LC-MS/MS.

Caption: General workflow for the in vitro stability assay of Anandamide O-phosphate.

Protocol 1: Chemical Stability in Phosphate Buffer

This protocol assesses the intrinsic chemical stability of AEAP in a physiological buffer in the absence of enzymes.

Materials:

-

Anandamide O-phosphate (AEAP)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Incubator or water bath at 37°C

-

Autosampler vials

Procedure:

-

Prepare a 1 mg/mL stock solution of AEAP in water.

-